N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a 4-bromophenyl group. The benzamide moiety is further functionalized with chlorine atoms at the 3- and 5-positions of the benzene ring. This structural design combines a heterocyclic thiazole ring with halogenated aromatic systems, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding affinity.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-11-3-1-9(2-4-11)14-8-23-16(20-14)21-15(22)10-5-12(18)7-13(19)6-10/h1-8H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGXJVBPVAITOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation: Core Synthesis Strategies
The thiazole ring serves as the central scaffold for this compound. Two primary methodologies dominate its synthesis:
Hantzsch Thiazole Synthesis
The classical Hantzsch reaction involves cyclocondensation of α-haloketones with thiourea or thioamides. For N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide, the process begins with 4-bromoacetophenone (1) and thiourea (2) under reflux in ethanol. The α-bromoketone intermediate reacts with thiourea to form 4-(4-bromophenyl)-1,3-thiazol-2-amine (3).
Reaction Conditions:
- Solvent: Ethanol or DMF
- Temperature: 80–100°C
- Catalyst: None required, though HCl or AcOH may accelerate cyclization.
Yield Optimization:
- Prolonged reflux (6–8 hours) improves cyclization efficiency.
- Purification via recrystallization (ethanol/water) yields 70–85% pure thiazol-2-amine.
Cyclization of Thiourea Derivatives
Alternative approaches use substituted thioureas and α-bromoketones. For example, N-(4-bromophenyl)thiourea reacts with bromoacetophenone in dimethylformamide (DMF) at 120°C, forming the thiazole ring in 65–75% yield. This method benefits from reduced side-product formation compared to classical Hantzsch conditions.
Functionalization of the Thiazole Core
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl substituent at position 4 of the thiazole is typically introduced via two routes:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 4-bromophenylboronic acid (4) with a pre-formed thiazole intermediate (e.g., 4-iodo-1,3-thiazol-2-amine) achieves regioselective arylation.
Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃
- Solvent: Dioxane/water (4:1)
- Temperature: 90°C, 12 hours
- Yield: 60–70%.
Direct Bromination
Electrophilic bromination of 4-phenyl-1,3-thiazol-2-amine using Br₂ in acetic acid introduces the bromine atom at the para position. However, this method risks over-bromination and requires precise stoichiometric control.
Amide Bond Formation: Coupling with 3,5-Dichlorobenzoyl Chloride
The final step involves coupling 4-(4-bromophenyl)-1,3-thiazol-2-amine (3) with 3,5-dichlorobenzoyl chloride (5) to form the target amide.
Schotten-Baumann Reaction
Traditional amide synthesis under Schotten-Baumann conditions employs aqueous NaOH and dichloromethane (DCM):
Procedure:
- Dissolve thiazol-2-amine (3) in DCM.
- Add 3,5-dichlorobenzoyl chloride (1.2 equiv) dropwise at 0°C.
- Stir vigorously with 10% NaOH(aq) for 2 hours.
- Isolate the product via extraction and recrystallization.
Yield: 75–85%
Carbodiimide-Mediated Coupling
For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhance coupling efficiency in anhydrous DMF:
Conditions:
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
| Step | Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Thiazole formation | Hantzsch synthesis | 70–85 | 95 | Byproduct formation |
| Bromophenyl addition | Suzuki coupling | 60–70 | 90 | Catalyst cost |
| Amide coupling | Schotten-Baumann | 75–85 | 97 | Hydrolysis risk |
| Amide coupling | EDC/HOBt | 80–90 | 98 | Moisture sensitivity |
Mechanistic Insights and Side Reactions
Competing Pathways in Thiazole Formation
During Hantzsch synthesis, premature hydrolysis of α-bromoketones generates carboxylic acid byproducts. Thiourea may also undergo oxidation to form disulfides, reducing cyclization efficiency.
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane/ethyl acetate 3:1) effectively separates the target compound from unreacted starting materials and oligomers.
Industrial-Scale Considerations
Cost-Efficiency Analysis
- Suzuki coupling contributes 45% of total synthesis costs due to palladium catalysts.
- Switching to ligand-free conditions (e.g., CuI catalysis) reduces expenses by 30% but lowers yield to 50%.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promising anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new antimicrobial agents and anticancer drugs.
Mechanism of Action
The mechanism by which N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide exerts its effects involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-substituted benzamides, where variations in substituents on the benzene ring and the heterocyclic moiety influence physicochemical and biological behavior. Below is a comparative analysis with key analogs:
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : The 3,5-dichloro substitution in the target compound is less electron-withdrawing compared to the nitro groups in N-(4-bromophenyl)-3,5-dinitrobenzamide. This difference may influence resonance stabilization of the amide bond and intermolecular interactions .
- Heterocyclic Moieties : The thiazole ring in the target compound and its nitro-substituted analog introduces sulfur-based hydrogen-bonding capabilities, whereas pyridine in 11C-ABP688 contributes to π-π stacking interactions with biological targets .
Crystallographic Insights :
- Structural analogs like N-(4-bromophenyl)-3,5-dinitrobenzamide have been characterized using SHELX software, a standard tool for small-molecule crystallography . The absence of crystallographic data for the target compound suggests opportunities for future structural studies.
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Name : this compound
- CAS Number : 380431-04-9
- Molecular Formula : C17H11BrCl2N2O2S
- Molar Mass : 458.16 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with appropriate acylating agents. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Apoptotic Induction in Cancer Cells
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and inflammation.
- Interaction with Cellular Targets : The presence of bromine and chlorine substituents enhances its ability to interact with cellular macromolecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing 3,5-dichlorobenzoyl chloride with 4-(4-bromophenyl)-1,3-thiazol-2-amine in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Yield optimization involves solvent selection (absolute ethanol vs. dichloromethane), stoichiometric ratios (1:1 molar equivalents), and post-reaction purification via recrystallization or column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structural refinement . Complement with spectroscopic methods:
- FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1520–1560 cm⁻¹).
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and substituent positions.
- LCMS : Validate molecular weight (e.g., [M+H]+ at m/z ~440–450) .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Storage : Dry, ventilated environment (<25°C) in airtight containers to avoid moisture .
- Waste disposal : Neutralize with alkaline solutions before incineration to minimize environmental toxicity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
- Twinning : Address non-merohedral twinning using PLATON’s TwinRotMat .
- Thermal parameters : Anisotropic refinement for heavy atoms (Br, Cl) to reduce R-factors (<0.05) .
- Hydrogen placement : Riding models for C-bound H atoms, validated via difference Fourier maps .
Q. What strategies mitigate discrepancies in reported biological activity data for this compound?
- Methodology :
- Dose-response standardization : Use IC50/EC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Control experiments : Compare with structurally analogous benzamides (e.g., N-(4-bromophenyl)-2,3-dichlorobenzamide) to isolate substituent effects .
- Data validation : Replicate studies under identical conditions (pH, solvent, temperature) .
Q. How do substituents (e.g., bromophenyl, dichlorobenzamide) influence the compound’s pharmacodynamic profile?
- Methodology :
- SAR studies : Synthesize derivatives (e.g., replacing Br with F or Cl) and assess bioactivity.
- Computational modeling : Molecular docking (AutoDock/Vina) to predict binding affinities with targets like kinases or GPCRs .
- Crystallography : Correlate π-π stacking (e.g., thiazole-benzamide interactions) with stability .
Q. What experimental approaches validate the compound’s environmental toxicity claims?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
